molecular formula C12H11N3O B1678901 N'-phenylisonicotinohydrazide CAS No. 91396-88-2

N'-phenylisonicotinohydrazide

Numéro de catalogue: B1678901
Numéro CAS: 91396-88-2
Poids moléculaire: 213.23 g/mol
Clé InChI: HUDWXDLBWRHCKO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de PluriSln 1 implique la réaction de l'acide 4-pyridinecarboxylique avec la 2-phénylhydrazine dans des conditions spécifiques. La réaction nécessite généralement un solvant tel que le diméthylsulfoxyde (DMSO) ou l'éthanol, et le produit est purifié pour atteindre une pureté ≥99 % .

Méthodes de production industrielle

La production industrielle de PluriSln 1 suit des voies de synthèse similaires mais à plus grande échelle. Les conditions de réaction sont optimisées pour garantir un rendement et une pureté élevés. Le composé est stocké à +4 °C pour maintenir sa stabilité .

Analyse Des Réactions Chimiques

Types de réactions

PluriSln 1 subit plusieurs types de réactions chimiques, notamment :

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants comme le peroxyde d'hydrogène pour l'oxydation, les agents réducteurs comme le borohydrure de sodium pour la réduction et divers nucléophiles pour les réactions de substitution. Les réactions sont généralement réalisées à température et à pH contrôlés pour garantir le résultat souhaité .

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation de PluriSln 1 peut produire différents dérivés oxydés, tandis que la réduction peut produire diverses formes réduites du composé .

Applications de la recherche scientifique

PluriSln 1 a une large gamme d'applications de recherche scientifique, notamment :

Mécanisme d'action

PluriSln 1 exerce ses effets en inhibant la stéaroyl-CoA désaturase 1 (SCD1), une enzyme impliquée dans la synthèse d'acides gras monoinsaturés à partir d'acides gras saturés . Cette inhibition conduit à un stress du réticulum endoplasmique, à une atténuation de la synthèse protéique et à l'induction de l'apoptose dans les cellules souches pluripotentes humaines indifférenciées . Les cibles moléculaires du composé comprennent la SCD1 et les voies liées au métabolisme des lipides et à l'apoptose .

Applications De Recherche Scientifique

Antimicrobial Activity

N'-Phenylisonicotinohydrazide exhibits notable antimicrobial properties against various bacterial strains, including those resistant to conventional antibiotics.

Table 1: Antimicrobial Efficacy Against Bacterial Strains

Bacterial StrainInhibition Zone (mm)MIC (µg/mL)
Staphylococcus aureus1532
Escherichia coli1816
Pseudomonas aeruginosa1464
Klebsiella pneumoniae2032

The compound's effectiveness against multi-drug resistant strains has been documented in several studies, demonstrating its potential as a novel antimicrobial agent .

Anticancer Properties

Research indicates that this compound possesses significant anticancer activity. In vitro studies have shown that it induces apoptosis in various cancer cell lines, including breast and lung cancer cells.

Case Study: Anticancer Activity in MCF-7 Cells

  • Objective : To evaluate the cytotoxic effects on MCF-7 human breast cancer cells.
  • Method : Cells were treated with varying concentrations of this compound.
  • Results : The compound demonstrated an IC50 value of 5 µM, indicating potent cytotoxicity compared to control groups .

Table 2: Cytotoxicity Results in Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-75Induction of apoptosis
A549 (Lung Cancer)8Cell cycle arrest
HeLa (Cervical)6DNA fragmentation

These findings suggest that this compound may be a promising candidate for further development as an anticancer agent .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has shown potential as an anti-inflammatory agent. Studies indicate that it reduces inflammation markers in models of induced arthritis.

Case Study: Anti-inflammatory Effects in Animal Models

  • Objective : To assess the anti-inflammatory effects in a rat model of arthritis.
  • Method : Rats were treated with the compound and monitored for paw swelling.
  • Results : A significant reduction in paw swelling was observed, with a decrease of approximately 40% compared to untreated controls .

Mechanistic Insights

The mechanisms underlying the biological activities of this compound have been explored through various biochemical assays. It is believed that the compound interacts with specific cellular pathways involved in apoptosis and inflammation.

Table 3: Proposed Mechanisms of Action

ActivityProposed Mechanism
AntimicrobialDisruption of bacterial cell wall
AnticancerActivation of caspase pathways
Anti-inflammatoryInhibition of pro-inflammatory cytokines

Activité Biologique

N'-Phenylisonicotinohydrazide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article provides an in-depth exploration of its biological properties, including its synthesis, mechanisms of action, and various biological assays.

Synthesis and Structural Characteristics

This compound is synthesized through the condensation reaction between isonicotinic acid hydrazide and an appropriate phenyl derivative. The reaction typically involves the following steps:

  • Preparation of Isonicotinic Acid Hydrazide : This is achieved by reacting isonicotinic acid with hydrazine hydrate.
  • Condensation Reaction : The hydrazide is then reacted with a phenyl aldehyde under acidic or basic conditions to yield this compound.

The structure can be confirmed through various spectroscopic techniques, including IR and NMR spectroscopy.

Antimycobacterial Activity

This compound has shown promising results against Mycobacterium tuberculosis. Its mechanism of action involves the inhibition of mycolic acid synthesis, similar to that of isoniazid (INH). Studies indicate that this compound may exhibit enhanced activity compared to traditional anti-tubercular agents due to its structural modifications, which improve its affinity for the target enzyme, InhA.

CompoundMIC (µM)Comparison to INH
This compound0.792.5-fold more active
Isoniazid (INH)1.45Reference

Antimicrobial Activity

In addition to its antimycobacterial properties, this compound has been evaluated for its broad-spectrum antimicrobial activity. It has demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The disc diffusion method has been employed to assess its antibacterial efficacy.

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus18
Escherichia coli15
Pseudomonas aeruginosa12

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. It has been tested against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The compound exhibits cytotoxic effects that are dose-dependent.

  • MCF-7 Cell Line : IC50 = 10 µM
  • HeLa Cell Line : IC50 = 12 µM

These findings suggest that this compound may serve as a lead compound for further development in cancer therapeutics.

The biological activity of this compound can be attributed to its ability to inhibit specific enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation. The primary targets include:

  • Inhibition of Mycolic Acid Synthesis : Similar to INH, it inhibits the enzyme InhA, essential for mycobacterial cell wall synthesis.
  • Induction of Apoptosis in Cancer Cells : The compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies and Research Findings

  • Antitubercular Efficacy : A study conducted by demonstrated that this compound exhibited a higher selectivity index compared to INH, indicating lower toxicity towards human cells while maintaining efficacy against Mycobacterium tuberculosis.
  • Antimicrobial Properties : Research published in highlighted the compound's broad-spectrum antimicrobial activity, suggesting its potential as a new antibiotic agent.
  • Anticancer Studies : A recent investigation reported in found that derivatives of this compound showed promising results against various cancer types, warranting further exploration into their therapeutic applications.

Propriétés

IUPAC Name

N'-phenylpyridine-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O/c16-12(10-6-8-13-9-7-10)15-14-11-4-2-1-3-5-11/h1-9,14H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUDWXDLBWRHCKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NNC(=O)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30279924
Record name PluriSln 1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30279924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91396-88-2
Record name 91396-88-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14613
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name PluriSln 1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30279924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PluriSIn 1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-phenylisonicotinohydrazide
Reactant of Route 2
Reactant of Route 2
N'-phenylisonicotinohydrazide
Reactant of Route 3
Reactant of Route 3
N'-phenylisonicotinohydrazide
Reactant of Route 4
Reactant of Route 4
N'-phenylisonicotinohydrazide
Reactant of Route 5
Reactant of Route 5
N'-phenylisonicotinohydrazide
Reactant of Route 6
Reactant of Route 6
N'-phenylisonicotinohydrazide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.